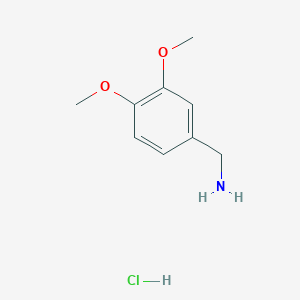
2-Chloro-5-methyl-4-nitropyridine N-oxide
概要
説明
“2-Chloro-5-methyl-4-nitropyridine N-oxide” is a chemical compound with the molecular formula C6H5ClN2O3 . It has a molecular weight of 188.57 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methyl-4-nitropyridine N-oxide” consists of a pyridine ring with a nitro group (NO2), a methyl group (CH3), and a chlorine atom (Cl) attached to it .Physical And Chemical Properties Analysis
“2-Chloro-5-methyl-4-nitropyridine N-oxide” is a solid substance with a predicted density of 1.53±0.1 g/cm3 . It has a melting point of 154-155 °C and a predicted boiling point of 399.8±37.0 °C .科学的研究の応用
Molecular Structure Analysis
The molecular structures of various pyridine-N-oxides, including 4-nitropyridine-N-oxide, have been examined through electron diffraction, revealing specific structural parameters that are crucial in understanding their chemical behavior and reactivity (Chiang & Song, 1983).
Structural and Vibrational Studies
X-ray crystal structures of methyl-substituted 2-N-ethylamino-4-nitropyridine N-oxides were determined, highlighting how methyl substitutions impact unit-cell structure, molecular, and intermolecular arrangements, which are important for understanding the properties of these compounds (Lorenc, Hanuza, & Janczak, 2012).
Synthesis Applications
Research on palladium-catalyzed cross-coupling reactions and various synthetic routes involving nitropyridines demonstrates the synthetic utility of these compounds in organic chemistry (Niu, Li, Doyle, & Chen, 1998).
NMR Spectral Studies
NMR studies of methyl and alkylamino derivatives of 4-halopyridine N-oxides provide insights into the chemical shifts and molecular structure of these compounds, essential for their application in chemical analysis (Laihia, Puszko, Linnanto, & Kolehmainen, 2006).
Vibrational Properties and X-ray Crystal Structure
Studies on the vibrational properties and X-ray crystal structure of dimethyl-substituted nitropyridine N-oxides provide detailed information about their molecular conformation and interactions, critical for applications in material science (Ban-Oganowska, Hanuza, Ma̧czka, Waśkowska, Maas, Oganowski, & Talik, 2001).
Electronic, NBO, and NMR Analyses
Investigations on the molecular structures, vibrational wavenumbers, and electronic properties of various chloro-nitropyridines, including their reactivity and potential energy distribution, are pivotal for their application in electronic and spectroscopic fields (Velraj, Soundharam, & Sridevi, 2015).
Reissert-Kaufmann-type Reaction
Research on Reissert-Kaufmann-type reactions involving nitropyridine N-oxides opens up pathways for the synthesis of nitropyridinecarboxylic acids and exploration of nucleophilic substitution reactions, important for organic synthesis (Matsumura, Ariga, & Ohfuji, 1970).
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQKWNJVPTPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487987 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-nitropyridine N-oxide | |
CAS RN |
60323-96-8 | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)



![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)






